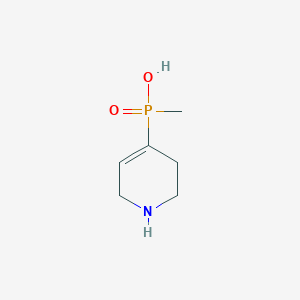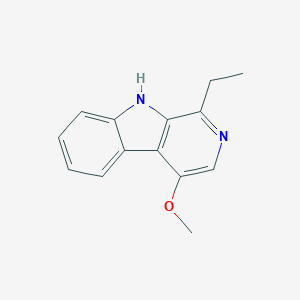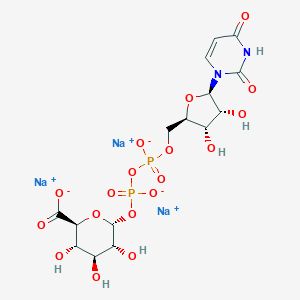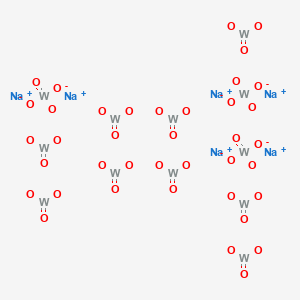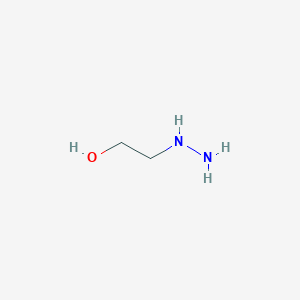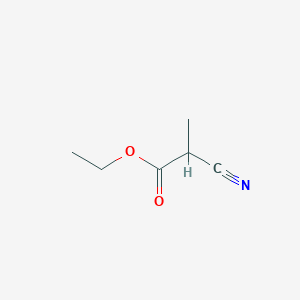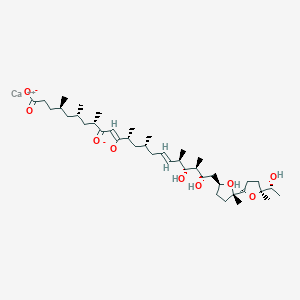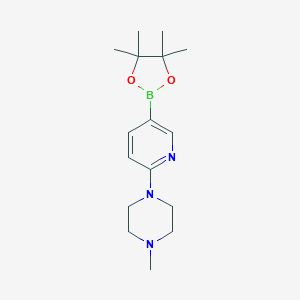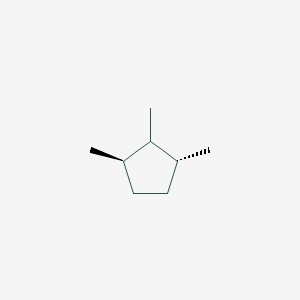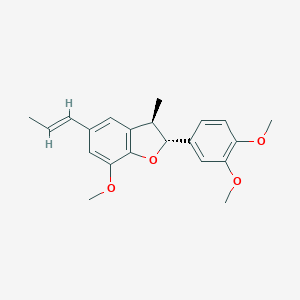![molecular formula C8H5ClF2O2 B031461 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole CAS No. 476473-97-9](/img/structure/B31461.png)
5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole has been demonstrated through various methods. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative, from simple and cheap starting materials has been reported, highlighting the potential for efficient synthesis routes (Catalani, Paio, & Perugini, 2010). Furthermore, the preparation of several polyfluoroalkylated heterocyclic compounds through double Michael-addition reactions also underscores the synthetic accessibility of difluorobenzodioxole derivatives (黄维垣, 刘岩松, & 吕龙, 2010).
Molecular Structure Analysis
Studies on molecular structure, particularly involving X-ray crystallography and spectroscopic methods, have elucidated the spatial arrangements and bonding characteristics of benzodioxole derivatives. For example, the crystal structure and electronic structure of related compounds have been explored to provide insights into their molecular conformation and stability (Aydın et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole derivatives includes potential for cross-coupling reactions, as indicated by the presence of a reactive chlorine atom that can be utilized for further functionalization (Catalani, Paio, & Perugini, 2010). Additionally, the reactions with various unsaturated compounds to afford difluoromethylenated oxadiazole-containing compounds, including lactones and tetrahydrofurans, demonstrate the versatility of these derivatives (Yang et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for their application in medicinal chemistry. While specific data on 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole was not found, related research on benzodioxole derivatives provides a foundation for understanding their behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for the development of new pharmaceuticals and materials. The ability to undergo functionalization through cross-coupling reactions and the formation of diverse derivatives highlights the chemical versatility of the benzodioxole core (Catalani, Paio, & Perugini, 2010).
Wissenschaftliche Forschungsanwendungen
1. Detection of Carcinogenic Lead
- Summary of Application: This compound has been used in the synthesis of a molecule called (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which is used for the detection of carcinogenic lead .
- Methods of Application: The BDMMBSH was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The compounds were characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .
- Results or Outcomes: The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
2. Synthesis of Organoselenium Compounds
- Summary of Application: This compound has been used in the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .
- Methods of Application: The organoselenium compounds were synthesized and characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . The crystal structure of one of the compounds, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, was analyzed using single crystal X-ray crystallography .
- Results or Outcomes: The synthesized organoselenium compounds were found to have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
3. Synthesis of Benzylisoquinoline Alkaloids
- Summary of Application: This compound has been used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .
- Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time . This work also represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .
4. Synthesis of Metal-Organic Frameworks
- Summary of Application: This compound has been used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods of Application: Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) . With the addition of a co-ligand, namely 4,4’-bipyridine, a mixed-linker Zn(II)-paddlewheel MOF (BMOF-2-dioxole) is obtained .
- Results or Outcomes: Thermal gravimetric analysis and gas sorption studies reveal quite different physical properties for each of these functionalized MOFs .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIROCHBZRSMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

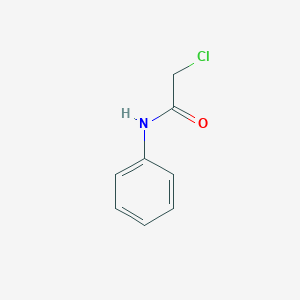
![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
